molecular formula C7H16N2 B1317706 N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine CAS No. 23210-47-1

N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine

Cat. No.: B1317706
CAS No.: 23210-47-1
M. Wt: 128.22 g/mol
InChI Key: VAGHQPQYMACYDU-UHFFFAOYSA-N
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Description

N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine is an organic compound with the molecular formula C7H16N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrolidine with formaldehyde and methylamine. The reaction typically occurs under mild conditions, with the presence of a catalyst such as potassium carbonate, and is carried out in an aqueous medium at a moderate temperature of around 90°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Secondary amines such as N-methyl-1-(1-methylpyrrolidin-2-yl)amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(1-methylpiperidin-2-yl)methanamine
  • N-Methyl-1-naphthalenemethylamine hydrochloride
  • 1-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride

Uniqueness

N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine is unique due to its specific structural features, such as the presence of both a pyrrolidine ring and a methylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-methyl-1-(1-methylpyrrolidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-8-6-7-4-3-5-9(7)2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGHQPQYMACYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562880
Record name N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23210-47-1
Record name N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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